An In-depth Technical Guide to 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(4-chloro-3-ethoxyphenyl)-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry. While specific research on this exact molecule is emerging, its structural motifs are present in numerous biologically active agents. This document will, therefore, leverage data from closely related analogues to provide insights into its chemical properties, plausible synthetic routes, and potential therapeutic applications.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the design of compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] Notable drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant feature the pyrazole core, underscoring its importance in drug discovery.[2] The subject of this guide, 4-(4-chloro-3-ethoxyphenyl)-1H-pyrazole, combines this privileged scaffold with a substituted phenyl ring, a common feature in many potent bioactive molecules.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(4-chloro-3-ethoxyphenyl)-1H-pyrazole is presented below:
Caption: Chemical structure of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole.
Based on the analysis of structurally similar compounds, such as 4-(4-chloro-3-methoxyphenyl)-1H-pyrazole, the following physicochemical properties can be predicted:[4]
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁ClN₂O |
| Molecular Weight | 222.67 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Monoisotopic Mass | 222.055992 Da |
Synthesis of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole
A potential synthetic pathway could start from 4-chloro-3-ethoxyacetophenone. This starting material can be converted to a chalcone, which then undergoes cyclization with hydrazine to form the pyrazole ring.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of the Chalcone Intermediate
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To a solution of 4-chloro-3-ethoxyacetophenone (1 equivalent) in a suitable solvent such as ethanol, add an appropriate aldehyde source like N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude chalcone intermediate can be purified by recrystallization or column chromatography.
Step 2: Cyclization to form the Pyrazole Ring
-
Dissolve the purified chalcone intermediate (1 equivalent) in a solvent like ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, again monitoring by TLC.
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After the reaction is complete, cool the mixture and pour it into ice-cold water.
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The precipitated solid, 4-(4-chloro-3-ethoxyphenyl)-1H-pyrazole, can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on standard spectroscopic techniques. Based on its proposed structure, the following spectral data can be anticipated:
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¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons on both the pyrazole and the phenyl rings. The ethoxy group would exhibit a triplet and a quartet. The N-H proton of the pyrazole ring would appear as a broad singlet.
-
¹³C NMR: The carbon spectrum would display distinct signals for all eleven carbon atoms in the molecule, including the two carbons of the ethoxy group and the carbons of the aromatic rings.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).
Chemical Reactivity and Derivatization Potential
The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of two nitrogen atoms deactivates the ring to some extent. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation. The substituted phenyl ring can also undergo further electrophilic aromatic substitution, directed by the existing chloro and ethoxy groups.
This reactivity allows for the synthesis of a library of derivatives to explore structure-activity relationships (SAR). For instance, the pyrazole nitrogen can be functionalized with various alkyl or aryl groups, and the phenyl ring could be further modified. Such derivatizations are a common strategy in drug discovery to optimize the biological activity of a lead compound.
Potential Biological Activities and Therapeutic Applications
Given the broad spectrum of biological activities associated with pyrazole derivatives, 4-(4-chloro-3-ethoxyphenyl)-1H-pyrazole is a promising candidate for screening in various therapeutic areas.
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Anti-inflammatory Activity: Many pyrazole-containing compounds are known to be potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The structural features of the target molecule are consistent with those of known COX inhibitors.
-
Anticancer Activity: A significant number of pyrazole derivatives have demonstrated promising anticancer activity against various cancer cell lines.[8][9] The mechanisms of action are diverse and can include inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
-
Antimicrobial Activity: The pyrazole scaffold is also found in numerous compounds with antibacterial and antifungal properties.[2][5]
Potential Mechanism of Action: Kinase Inhibition
Many substituted pyrazoles function as kinase inhibitors by competing with ATP for binding to the enzyme's active site. The 4-substituted phenylpyrazole scaffold is a common feature in many kinase inhibitors.
Caption: Potential mechanism of action via protein kinase inhibition.
Conclusion
While direct experimental data on 4-(4-chloro-3-ethoxyphenyl)-1H-pyrazole is limited, a comprehensive analysis of related compounds strongly suggests its potential as a valuable scaffold in drug discovery. Its straightforward, predictable synthesis and the known biological activities of the pyrazole core make it an attractive target for further investigation. Future research should focus on its synthesis, full characterization, and screening for a range of biological activities, particularly in the areas of inflammation and oncology.
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-1H-pyrazole)
8 - 11 nM[
1.3 - 5.4 nM[